

High-performance liquid chromatography (HPLC) for BMS-663749 lysine analysis

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Compound of Interest

Compound Name: BMS-663749 lysine

Cat. No.: B606240

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Application Note: HPLC Analysis of BMS-663749 Lysine

Introduction

BMS-663749 is the lysine salt of Fostemsavir, a phosphonooxymethyl prodrug of Tenofovir (BMS-626529). Tenofovir is a first-in-class HIV-1 attachment inhibitor that binds to the viral envelope glycoprotein gp120, preventing the initial interaction of the virus with host CD4+ T cells. As a critical component in antiretroviral therapy, accurate and robust analytical methods for the quantification of BMS-663749 are essential for quality control in drug development and manufacturing. This application note details a high-performance liquid chromatography (HPLC) method for the analysis of **BMS-663749 lysine** salt.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the separation and quantification of Fostemsavir from its lysine salt. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The analyte is detected by its UV absorbance, and the peak area is proportional to the concentration of the analyte.

Materials and Reagents

- **BMS-663749 Lysine** Reference Standard: (Purity \geq 99.5%)

- Acetonitrile: HPLC grade
- Methanol: HPLC grade
- Disodium Hydrogen Phosphate (Na_2HPO_4): AR grade
- Potassium Dihydrogen Phosphate (KH_2PO_4): AR grade
- Orthophosphoric Acid: AR grade
- Water: Deionized, 18.2 M Ω ·cm

Instrumentation

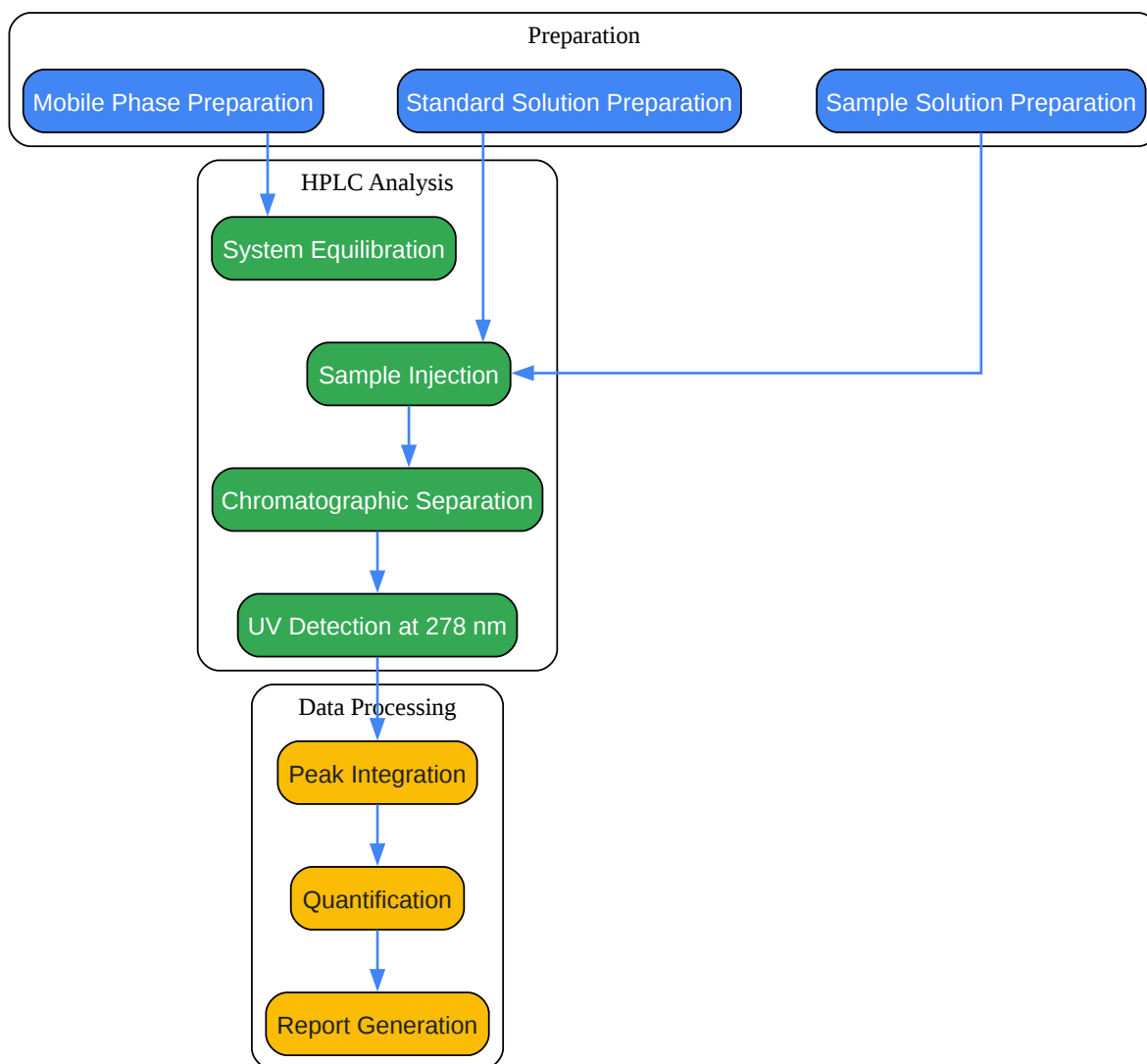
- HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
- Data acquisition and processing software (e.g., Empower, Chromeleon).
- Analytical balance
- pH meter
- Sonicator
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Parameter	Condition
Column	Phenomenex C18 (150 x 4.6 mm, 5 µm)
Mobile Phase	0.01N Disodium Hydrogen Phosphate : Acetonitrile (55:45, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	278 nm[1][2][3][4]
Injection Volume	10 µL
Run Time	Approximately 10 minutes

Experimental Workflow



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Caption: Experimental workflow for HPLC analysis of **BMS-663749 lysine**.

Protocols

Mobile Phase Preparation (0.01N Disodium Hydrogen Phosphate : Acetonitrile, 55:45)

- Prepare 0.01N Disodium Hydrogen Phosphate: Dissolve 1.42 g of Disodium Hydrogen Phosphate in 1000 mL of deionized water.
- Mobile Phase Mixture: Mix 550 mL of the 0.01N Disodium Hydrogen Phosphate solution with 450 mL of acetonitrile.
- Degassing: Degas the mobile phase by sonicating for 15-20 minutes or by using an online degasser.

Standard Solution Preparation (100 µg/mL)

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **BMS-663749 lysine** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solution (100 µg/mL): Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation

- Accurately weigh a quantity of the test sample equivalent to 10 mg of BMS-663749 and transfer it to a 10 mL volumetric flask.
- Add approximately 7 mL of the mobile phase and sonicate for 10 minutes to dissolve.
- Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
- Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 100 µg/mL.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure the baseline is free from interfering peaks.
- Inject the standard solution five times to check for system suitability. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
- Inject the sample solutions in duplicate.
- After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80:20 acetonitrile:water) for 30 minutes before storing it in an appropriate solvent.

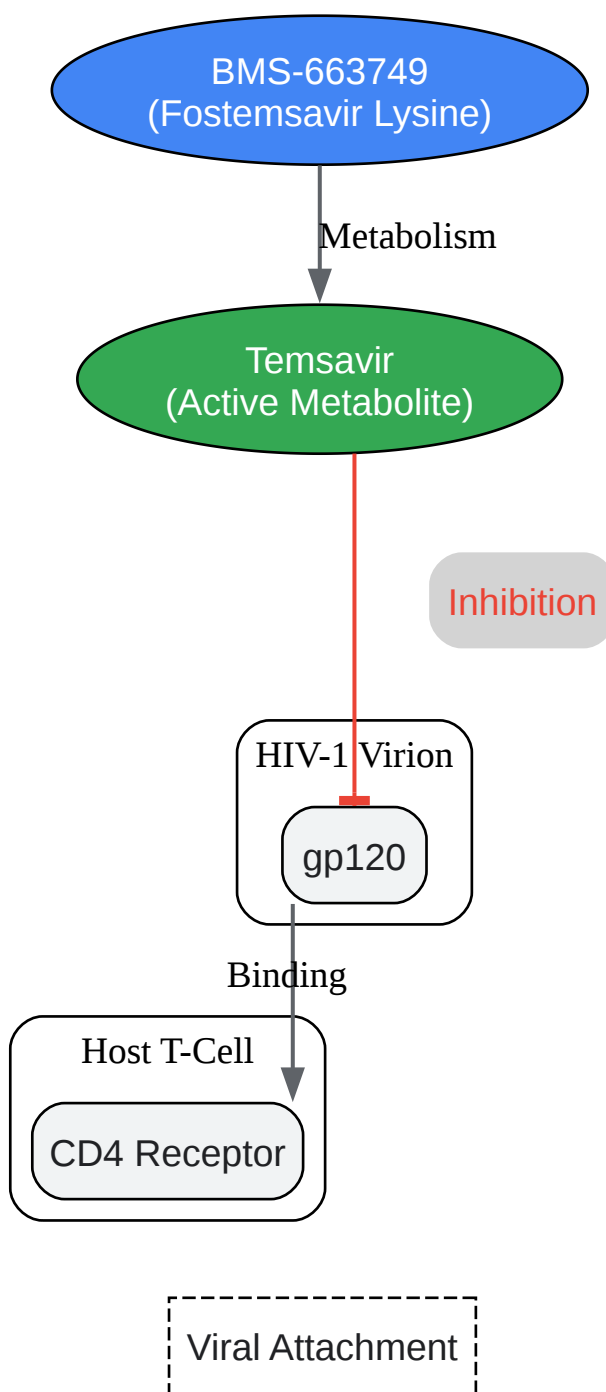
Method Validation Summary

The analytical method was validated according to ICH guidelines. A summary of the validation parameters is provided in Table 2.

Parameter	Result
Linearity (Concentration Range)	25 - 150 µg/mL
Correlation Coefficient (r^2)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.18 µg/mL[1][3][4]
Limit of Quantification (LOQ)	0.54 µg/mL[1][3][4]
Specificity	No interference from blank and placebo

Signaling Pathway (Illustrative)

As BMS-663749 is an antiretroviral drug, its mechanism of action involves the inhibition of HIV-1 attachment to host cells. The following diagram illustrates this inhibitory pathway.



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Caption: Mechanism of action of BMS-663749 (Fostemsavir).

Conclusion

The described RP-HPLC method is simple, accurate, and precise for the quantitative determination of **BMS-663749 lysine** in pharmaceutical formulations. The method is suitable for routine quality control analysis.

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